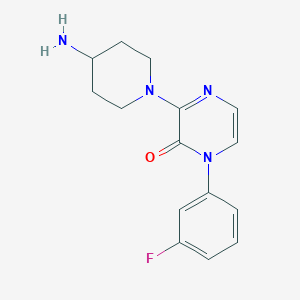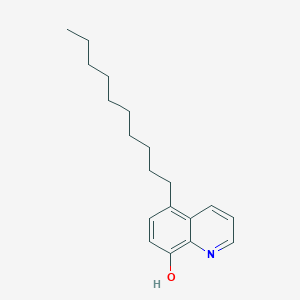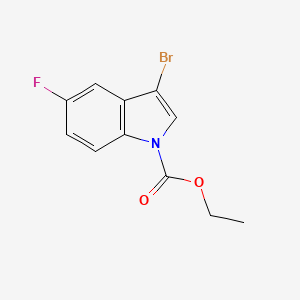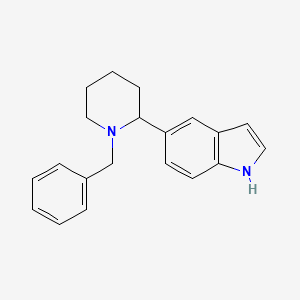![molecular formula C15H13N3O3 B11838232 (7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(4-methoxyphenyl)methanone](/img/structure/B11838232.png)
(7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(4-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(4-methoxyphenyl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The presence of hydroxy, methyl, and methoxy groups further enhances its chemical reactivity and potential utility in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(4-methoxyphenyl)methanone typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid and a dehydrating agent like thionyl chloride to facilitate the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The methanone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(4-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it could inhibit the activity of a kinase enzyme, leading to reduced cell proliferation in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl derivatives.
3-Fluoro-7-hydroxy-chroman-2,4-dione:
Uniqueness
(7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(4-methoxyphenyl)methanone stands out due to its specific combination of functional groups and the pyrazolo[1,5-a]pyrimidine core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C15H13N3O3 |
|---|---|
Peso molecular |
283.28 g/mol |
Nombre IUPAC |
6-[hydroxy-(4-methoxyphenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C15H13N3O3/c1-9-7-13-16-8-12(15(20)18(13)17-9)14(19)10-3-5-11(21-2)6-4-10/h3-8,19H,1-2H3 |
Clave InChI |
DTLDKGJBJLSPRB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C(=C1)N=CC(=C(C3=CC=C(C=C3)OC)O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 8-amino-5H-pyrido[4,3-b]indole-5-carboxylate](/img/structure/B11838153.png)



![Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11838177.png)









